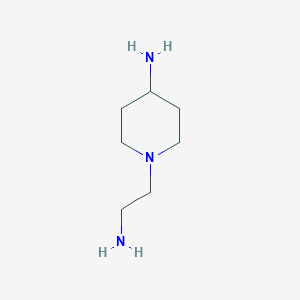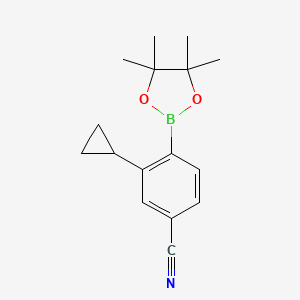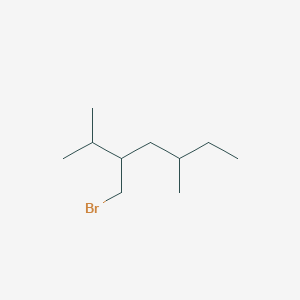
4-Cyclopropylpyrimidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical versatility.
準備方法
The synthesis of 4-Cyclopropylpyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring . Another approach is the [4+2] cyclization, which involves a four-carbon fragment reacting with a two-carbon equivalent . These reactions often require specific catalysts and conditions to proceed efficiently.
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
4-Cyclopropylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
4-Cyclopropylpyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by interfering with DNA synthesis or inducing apoptosis in cancer cells .
類似化合物との比較
4-Cyclopropylpyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
4-Methylpyrimidine-2-thiol: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .
特性
分子式 |
C7H8N2S |
|---|---|
分子量 |
152.22 g/mol |
IUPAC名 |
6-cyclopropyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N2S/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) |
InChIキー |
NIVYZBSZYRQTCW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-((Allyloxy)carbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13512290.png)
![ethyl (2S)-3-(4-hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoate](/img/structure/B13512293.png)
![Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13512295.png)








